molecular formula C21H20N2O3 B5656808 Ethyl 4-(3-acetylanilino)-8-methylquinoline-3-carboxylate

Ethyl 4-(3-acetylanilino)-8-methylquinoline-3-carboxylate

Cat. No.: B5656808
M. Wt: 348.4 g/mol
InChI Key: OJEUORYJUCFRNU-UHFFFAOYSA-N
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Description

    Reagents: Ethyl chloroformate and a base such as triethylamine.

    Conditions: The reaction is conducted at low temperatures to prevent side reactions.

  • Step 3: Final Assembly

      Reagents: The acetylanilino intermediate and the ethyl ester intermediate are combined in the presence of a coupling agent.

      Conditions: The reaction mixture is stirred at room temperature until the desired product is formed.

  • Industrial Production Methods

    In an industrial setting, the production of Ethyl 4-(3-acetylanilino)-8-methylquinoline-3-carboxylate may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of Ethyl 4-(3-acetylanilino)-8-methylquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the acetylanilino group and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Synthesis of the Quinoline Core

        Reagents: Aniline, acetic anhydride, and a suitable catalyst.

        Conditions: The reaction is carried out under reflux conditions to form the acetylanilino intermediate.

    Chemical Reactions Analysis

    Types of Reactions

    Ethyl 4-(3-acetylanilino)-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

      Reduction: Reduction reactions can modify the acetylanilino group, leading to the formation of amine derivatives.

      Substitution: The ethyl ester group can be substituted with other functional groups to create a wide range of derivatives.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

      Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.

    Major Products

    Scientific Research Applications

    Ethyl 4-(3-acetylanilino)-8-methylquinoline-3-carboxylate has a wide range of applications in scientific research:

      Chemistry: It is used as a building block for the synthesis of complex organic molecules.

      Biology: The compound has shown potential as a fluorescent probe for biological imaging.

      Medicine: Research indicates its potential as an anticancer agent due to its ability to inhibit specific enzymes.

      Industry: It is used in the development of advanced materials with unique optical and electronic properties.

    Mechanism of Action

    The mechanism of action of Ethyl 4-(3-acetylanilino)-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.

    Comparison with Similar Compounds

    Ethyl 4-(3-acetylanilino)-8-methylquinoline-3-carboxylate can be compared with other similar compounds such as:

    • Ethyl 4-(3-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate
    • Ethyl 4-(3-acetylanilino)-6-chloro-3-quinolinecarboxylate

    These compounds share a similar quinoline core but differ in their substituents, which can lead to variations in their chemical properties and applications. The unique combination of functional groups in this compound makes it particularly valuable for specific research applications.

    Properties

    IUPAC Name

    ethyl 4-(3-acetylanilino)-8-methylquinoline-3-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H20N2O3/c1-4-26-21(25)18-12-22-19-13(2)7-5-10-17(19)20(18)23-16-9-6-8-15(11-16)14(3)24/h5-12H,4H2,1-3H3,(H,22,23)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OJEUORYJUCFRNU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=CC(=C3)C(=O)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H20N2O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    348.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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